1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one is a member of the chalcone family, characterized by its structure containing a 3-nitrophenyl group and a phenyl group attached to a prop-2-en-1-one moiety. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and antibacterial properties, making it a subject of various scientific studies.
The compound can be synthesized from readily available starting materials such as 3-nitrobenzaldehyde and phenylacetylene through the Claisen-Schmidt condensation method. Its synthesis has been documented in various studies, highlighting its relevance in organic chemistry and medicinal applications .
The synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of phenylacetylene on the carbonyl carbon of 3-nitrobenzaldehyde, followed by dehydration to form the chalcone structure. The yield of this synthesis can vary based on reaction conditions but has been reported to be around 33% in certain studies .
The molecular formula for 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one is C17H14N2O2. It features:
The molecular weight is approximately 290.30 g/mol. The compound typically exhibits a melting point in the range of 116-119 °C . Spectroscopic characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm its structure.
1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one can participate in various chemical reactions due to its reactive functional groups:
For example, in the presence of nucleophiles such as amines or thiols, 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one can undergo nucleophilic addition reactions leading to various derivatives with potential biological activities .
The mechanism of action for compounds like 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one often involves:
Data from studies indicate that similar chalcone derivatives exhibit significant inhibition against inflammatory mediators such as cyclooxygenase enzymes .
Spectroscopic data confirm these properties:
1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one has several scientific uses:
Research continues into optimizing its synthesis and exploring new derivatives for enhanced biological activity .
The compound is systematically named as 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, reflecting its core chalcone structure consisting of two aromatic rings connected by a conjugated enone system (–CO–CH=CH–). The parent chain is identified as prop-2-en-1-one (three-carbon α,β-unsaturated ketone), with the 3-nitrophenyl group attached to the carbonyl carbon (position 1) and the phenyl group attached to the terminal carbon (position 3). Alternative nomenclature includes (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, emphasizing the trans-configuration of the olefinic bond. The Chemical Abstracts Service (CAS) registry number 16619-21-9 and molecular formula C₁₅H₁₁NO₃ provide unique identifiers [6]. The molecular weight is 253.25 g/mol, and its structure is represented by SMILES notation: O=C(C=CC1=CC=CC=C1)C1=CC(=CC=C1)[N+]([O-])=O [6].
X-ray crystallography confirms the trans-configuration of the enone bridge and non-planar molecular geometry. The 3-nitrophenyl ring (A-ring) exhibits significant torsion relative to the enone plane, with a C(6)–C(1)–C(7)–C(8) dihedral angle of 94.54(15)°, minimizing steric clashes between the nitro and carbonyl oxygen atoms [2]. Key crystallographic parameters include:
Table 1: Crystallographic Data for 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 5.4092(2) |
| b (Å) | 23.9605(8) |
| c (Å) | 9.4887(3) |
| β (°) | 96.080(1) |
| Volume (ų) | 1222.89(7) |
| Temperature (K) | 173 |
| R-value | 0.0358 |
Intermolecular stabilization arises from C–H⋯O hydrogen bonds and π-stacking interactions between aromatic rings, with centroid-centroid distances of 3.8860(11) Å [5]. This packing arrangement influences material properties such as optical behavior and thermal stability.
NMR Spectroscopy: ¹H NMR predicts aromatic protons at δ 7.5–8.2 ppm, with diagnostic olefinic protons at δ 7.89 (d, J = 15.6 Hz, H-α) and 7.72 (d, J = 15.6 Hz, H-β), confirming trans-configuration. ¹³C NMR signals include carbonyl carbon at δ 188.5 ppm and olefinic carbons at δ 142.3 (C-α) and 121.9 (C-β) [2] [6].
IR Spectroscopy: Key absorptions at 1658 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=C alkene stretch), 1520 and 1345 cm⁻¹ (asymmetric/symmetric NO₂ stretches), and 690 cm⁻¹ (C–H out-of-plane bend) [2] [6].
UV-Vis Spectroscopy: Absorption maxima at 280 nm (π→π* transition of aromatic rings) and 350 nm (n→π* transition of carbonyl and nitro groups), enhanced by conjugation [5].
Mass Spectrometry: ESI-MS shows molecular ion peak at m/z 253.25 [M]⁺, with fragment ions at m/z 105 (benzoyl), 77 (phenyl), and 150 (3-nitrobenzoyl) [6].
Table 2: Physicochemical Properties and Spectroscopic Signatures
| Property | Value/Signature |
|---|---|
| Melting point | 131 °C |
| Density | 1.37 g/cm³ |
| ¹H NMR (H-α/H-β) | δ 7.89/7.72 (J = 15.6 Hz) |
| IR ν(C=O) | 1658 cm⁻¹ |
| UV-Vis λₘₐₓ | 280 nm, 350 nm |
| MS [M]⁺ | m/z 253.25 |
The trans (E)-isomer dominates crystalline states due to thermodynamic stability, evidenced by the C7–C8–C9–C10 torsion angle of −179.96(15)° near planarity [5]. The s-cis conformation of the carbonyl relative to C8=C9 (O3–C7–C8–C9 = −0.8(3)°) further stabilizes the molecule. While Z-isomers can exist in solution, the E-isomer prevails under standard conditions (>98% HPLC purity) [6] [8]. Equilibrium between isomers occurs in polar solvents like DMSO, but crystallization selectively isolates the E-form [8].
Nitro Position Effects: Ortho-substituted chalcones exhibit greater anti-inflammatory activity (e.g., 71.17–80.77% edema inhibition) due to steric-induced non-planarity enhancing target selectivity, while meta-nitro derivatives (e.g., the title compound) show moderate activity [9]. Para-nitro analogs like (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one display near-planar structures (inter-ring dihedral angle = 5.00°), increasing conjugation but reducing steric selectivity [7].
Electronic Properties: The 3-nitro group acts as a moderate electron-withdrawing motif, distinct from ortho-nitro’s steric demand or para-nitro’s strong resonance effects. This balances intramolecular charge transfer for optical applications [5].
Table 3: Impact of Nitro Group Position on Chalcone Properties
| Substitution | Dihedral Angle (°) | Anti-inflammatory Activity (% Edema Inhibition) | Key Interactions |
|---|---|---|---|
| Ortho-nitro | 94.54 | 71.17–80.77 | Steric repulsion, C–H⋯O bonds |
| Meta-nitro | 4.27–10.60 | Moderate | Balanced conjugation |
| Para-nitro | 5.00 | 61.08 | Enhanced conjugation |
Non-Covalent Interactions: Unlike fluorinated analogs, the title compound lacks C–H⋯F bonding but shows stronger C–H⋯O networks due to nitro oxygen acceptors. π-stacking distances (3.886 Å) are comparable across derivatives [5] [7].
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2